1,4-Butane-d8-diamine 2hcl
Overview
Description
1,4-Butane-d8-diamine 2HCl, also known as 1,4-diamino(butane-d8) dihydrochloride, is a deuterated form of 1,4-diaminobutane. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The chemical formula for this compound is NH2(CD2)4NH2 · 2HCl . This compound is primarily used in scientific research due to its unique properties, particularly in studies involving isotopic labeling and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
1,4-Butane-d8-diamine 2HCl can be synthesized through the reaction of deuterated butane with ammonia, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The synthetic route involves the following steps:
Deuteration of Butane: Butane is treated with deuterium gas to replace hydrogen atoms with deuterium.
Amination: The deuterated butane is then reacted with ammonia to introduce the amino groups.
Formation of Dihydrochloride Salt: The resulting 1,4-Butane-d8-diamine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods for this compound are similar but are scaled up to meet the demand for research and industrial applications. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,4-Butane-d8-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,4-Butane-d8-diamine 2HCl is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as an isotopic labeling reagent in NMR spectroscopy to study molecular structures and dynamics.
Biology: It is used in studies involving the metabolism of polyamines and their role in cellular processes.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is used in the synthesis of deuterated polymers and other materials for specialized applications
Mechanism of Action
The mechanism of action of 1,4-Butane-d8-diamine 2HCl involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like ornithine decarboxylase and S-adenosylmethionine decarboxylase, which are involved in the biosynthesis of polyamines. These interactions can affect cellular processes such as cell growth and differentiation .
Comparison with Similar Compounds
1,4-Butane-d8-diamine 2HCl is similar to other deuterated diamines, such as:
1,4-Diaminobutane: The non-deuterated form of the compound, used in similar applications but without the benefits of deuterium labeling.
Spermidine-d8 trihydrochloride: Another deuterated polyamine used in research.
Spermine-d8 tetrahydrochloride: A deuterated form of spermine, used in studies of polyamine metabolism
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i1D2,2D2,3D2,4D2;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWCODXIQWIHQN-VHGLFXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N)C([2H])([2H])N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745726 | |
Record name | (~2~H_8_)Butane-1,4-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284665-22-1 | |
Record name | (~2~H_8_)Butane-1,4-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 284665-22-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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